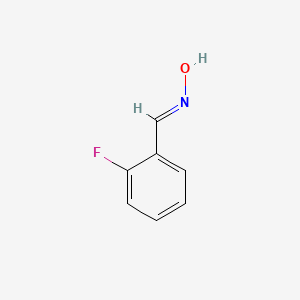

(E)-2-Fluorobenzaldehyde oxime

Description

The exact mass of the compound 2-Fluorobenzaldoxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2-fluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVOCNRPBFPDLO-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451-79-6 | |

| Record name | 2-FLUOROBENZALDEHYDE OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(E)-2-Fluorobenzaldehyde Oxime: A Comprehensive Technical Guide

Introduction

(E)-2-Fluorobenzaldehyde oxime (CAS No: 451-79-6) is a fluorinated aromatic aldoxime that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry, organic synthesis, and materials science.[1] The strategic placement of a fluorine atom at the ortho position of the benzaldehyde oxime scaffold imparts unique physicochemical properties that differentiate it from its non-fluorinated counterpart.[2] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

The incorporation of fluorine into organic molecules is a well-established strategy for modulating their biological activity, metabolic stability, and lipophilicity.[3] The carbon-fluorine bond, being the strongest in organic chemistry, enhances the stability of the molecule.[2] The oxime functional group (C=N-OH) itself is a versatile moiety, serving as a precursor for a wide array of nitrogen-containing compounds and participating in various chemical transformations.[2]

Physicochemical Properties

This compound is a white solid with a molecular formula of C7H6FNO and a molecular weight of 139.13 g/mol .[1][4] The presence of the fluorine atom and the oxime group influences its solubility, polarity, and reactivity. While specific experimental data for the melting and boiling points of the (E)-isomer are not consistently reported across public sources, related compounds such as 4-fluorobenzaldehyde oxime have a reported melting point of 82-85 °C and a boiling point of 194.9 °C at 760 mmHg.[5]

| Property | Value | Reference |

| Molecular Formula | C7H6FNO | [1][4] |

| Molecular Weight | 139.13 g/mol | [1][4] |

| CAS Number | 451-79-6 | [4] |

| Appearance | White solid | [6] |

Stereoisomerism and Configurational Stability

The C=N double bond in 2-fluorobenzaldehyde oxime gives rise to (E) and (Z) geometric isomers. In the (E)-isomer, the hydroxyl (-OH) group on the nitrogen and the hydrogen atom on the carbon are on opposite sides of the double bond. The (Z)-isomer has these groups on the same side.[4] The relative stability of these isomers is influenced by factors such as intramolecular hydrogen bonding and steric hindrance. The ortho-fluoro substituent in the (E) configuration may participate in intramolecular hydrogen bonding with the oxime's hydroxyl proton, potentially influencing its stability.[4]

Computational studies on similar oxime systems suggest a substantial energy barrier for E/Z isomerization, often around 200 kJ/mol at room temperature in solution.[4] This high barrier indicates that a pure sample of the (E)-isomer is configurationally stable under normal ambient conditions.[4] However, isomerization can be induced by factors like heat, acid catalysis, or photochemical conditions.[4]

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the condensation reaction of 2-fluorobenzaldehyde with hydroxylamine or its salts, such as hydroxylamine hydrochloride.[2][7] The reaction is often carried out in a suitable solvent like ethanol or water, and a base such as sodium acetate or sodium carbonate may be used to neutralize the hydrochloride salt.[7]

General Synthesis Protocol

A common laboratory-scale synthesis involves dissolving 2-fluorobenzaldehyde in an aqueous or alcoholic solvent, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and a base. The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by extraction and purified by recrystallization or column chromatography.

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the structure and determining the stereochemistry of the synthesized oxime.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for distinguishing between the (E) and (Z) isomers. The chemical shift of the aldoxime proton (-CH=NOH) is diagnostic; it is typically more deshielded (appears at a higher ppm value) in the (E)-isomer compared to the (Z)-isomer.[2] For a related compound, (E)-2-chlorobenzaldehyde oxime, the aldoxime proton appears as a singlet at δ = 8.57 ppm in CDCl3.[8] For this compound, the aromatic protons typically appear as a multiplet in the range of δ 7.07-7.58 ppm, the -CH=N proton as a singlet around δ 8.15 ppm, and the -OH proton as a broad singlet around δ 8.98 ppm, although this can vary depending on the solvent and concentration.[4] 2D NMR techniques like NOESY can definitively establish the stereochemistry by identifying through-space correlations between protons.[4] In the (E)-isomer, a cross-peak would be expected between the aldehydic proton and the nearest aromatic proton (H6), whereas in the (Z)-isomer, a correlation would be seen between the aldehydic proton and the oxime proton.[4]

-

Infrared (IR) Spectroscopy : IR spectroscopy confirms the presence of the key functional groups. A broad absorption band in the region of 3600-3000 cm⁻¹ is characteristic of the O-H stretch of the oxime. A peak around 1615 cm⁻¹ corresponds to the C=N stretching vibration.[2]

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for C7H6FNO would be observed at an m/z of approximately 139.13.[1][4] Fragmentation patterns can help in structural elucidation.[9]

| Spectroscopic Data | Typical Values |

| ¹H NMR (δ, ppm) | Aromatic-H: ~7.07 - 7.58 (m), -CH=N: ~8.15 (s), -OH: ~8.98 (s, broad)[4] |

| IR (cm⁻¹) | O-H stretch: 3600-3000 (broad), C=N stretch: ~1615[2] |

| MS (m/z) | Molecular Ion (M⁺): ~139.13 |

Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis, with its reactivity centered around the oxime functional group and the fluorinated aromatic ring.

Beckmann Rearrangement

One of the most important reactions of oximes is the Beckmann rearrangement, which converts an oxime into an amide under acidic conditions.[10][11][12] The rearrangement of this compound would be expected to yield 2-fluorobenzamide.[4] This reaction is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating.[10] Various reagents can catalyze this rearrangement, including strong acids like sulfuric acid and phosphorus pentachloride.[10]

Cyclization Reactions

The oxime group can participate in various cyclization reactions to form heterocyclic compounds.[4] For instance, it can be a precursor for the synthesis of isoxazoles and isoxazolines through intramolecular oxidative cycloaddition reactions.[1] These heterocyclic scaffolds are prevalent in many biologically active molecules.[1]

Dehydration to Nitriles

Aldoximes can be dehydrated to form nitriles. This transformation can be achieved using a variety of dehydrating agents.[4] In the case of this compound, dehydration would yield 2-fluorobenzonitrile.

Reduction to Amines

The oxime functionality can be reduced to a primary amine. This provides a synthetic route to 2-fluorobenzylamine from this compound.[4]

Applications in Bioconjugation and Radiochemistry

The oxime functional group is valuable for chemoselective ligation reactions, particularly with carbonyl compounds, to form stable oxime ethers.[4] This chemistry is exploited in bioconjugation and for the development of Positron Emission Tomography (PET) tracers.[1][4] For example, 18F-labeled aldehydes can be used to label aminooxy-functionalized peptides and proteins via oxime bond formation for imaging applications.[4]

Potential Applications in Drug Discovery

The unique properties of this compound make it an attractive building block in drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[3] The oxime moiety provides a handle for further functionalization to create diverse libraries of compounds for screening. Derivatives of fluorinated benzaldehydes have shown promise in various therapeutic areas, including oncology and neurodegenerative diseases.[3] Oxime derivatives themselves have been reported to exhibit a range of biological activities, including antimicrobial and antioxidant properties.[13]

Conclusion

This compound is a valuable and versatile chemical entity with a rich profile of chemical properties and reactivity. Its synthesis is straightforward, and its structure can be unambiguously determined using modern spectroscopic techniques. The presence of both a fluorine atom and a reactive oxime group makes it a key intermediate for the synthesis of a wide range of organic compounds, from simple amides and nitriles to complex heterocyclic systems. Its utility in bioconjugation and radiochemistry, coupled with the beneficial effects of fluorine in medicinal chemistry, underscores its importance for researchers and professionals in the field of drug development and beyond. Further exploration of the reactivity and applications of this compound is likely to lead to the discovery of novel molecules with significant scientific and therapeutic potential.

References

- Beckmann rearrangement - Wikipedia. (URL: [Link])

- Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Inform

- Benzaldehyde oxime - Wikipedia. (URL: [Link])

- Beckmann Rearrangement - Master Organic Chemistry. (URL: [Link])

- Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)

- Beckmann Rearrangement - Organic Chemistry Portal. (URL: [Link])

- 4-Fluorobenzaldehyde oxime | C7H6FNO | CID 6436078 - PubChem. (URL: [Link])

- p-Fluorobenzaldehyde oxime | CAS#:459-23-4 | Chemsrc. (URL: [Link])

- Cas 459-23-4,4-FLUOROBENZALDEHYDE OXIME - LookChem. (URL: [Link])

- Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis - PubMed. (URL: [Link])

- An Efficient Procedure for Synthesis of Oximes by Grinding. (URL: [Link])

- Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. (URL: [Link])

- Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo- 2- Fluorobenzaldehydeoxime. (URL: [Link])

- The Beckmann Rearrangement - Denmark Group. (URL: [Link])

- Benzaldehyde, p-fluoro-, oxime | C7H6FNO | CID 5372466 - PubChem. (URL: [Link])

- 4-FLUOROBENZALDEHYDE OXIME - precisionFDA. (URL: [Link])

- CN101503372A - A kind of preparation method of fluorobenzamide compound - Google P

- 2-Fluorobenzamide | C7H6FNO | CID 67964 - PubChem - NIH. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Cas 459-23-4,4-FLUOROBENZALDEHYDE OXIME | lookchem [lookchem.com]

- 6. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of (E)-2-Fluorobenzaldehyde oxime

An In-depth Technical Guide to the Physicochemical Properties of (E)-2-Fluorobenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate whose significance in medicinal chemistry and materials science is rapidly expanding. The strategic placement of a fluorine atom on the phenyl ring, combined with the versatile oxime functional group, imparts unique electronic and steric properties that are highly sought after in the design of novel therapeutic agents and advanced materials. This guide provides a comprehensive exploration of the core physicochemical properties of the thermodynamically stable (E)-isomer. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights. We will delve into its stereoselective synthesis, detailed spectroscopic characterization, and critical physicochemical parameters. The causality behind experimental choices is elucidated to provide a self-validating framework for researchers. This guide is intended to be an authoritative resource, empowering scientists to leverage the full potential of this versatile building block in their research and development endeavors.

The Strategic Advantage of Fluorine and Oxime Moieties

In the landscape of modern drug discovery, the incorporation of fluorine into lead compounds is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties.[1] The carbon-fluorine bond, being the strongest in organic chemistry, enhances metabolic stability.[1] Furthermore, fluorine's high electronegativity can alter pKa, improve binding affinity to biological targets, and increase bioavailability.[1] It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its impact.[1]

Parallel to this, the oxime (C=N-OH) functional group offers a rich and versatile chemistry.[1] Oximes are critical precursors for a variety of nitrogen-containing heterocycles, serve as stable linkers in bioconjugation, and are instrumental in the development of Positron Emission Tomography (PET) imaging agents.[2][3] The convergence of these two functionalities in This compound creates a molecule of significant interest, serving as a key building block for fluorinated heterocycles like quinazolines and isoxazoles.[2][4][5]

Molecular Structure and Stereoisomerism

The defining structural feature of 2-Fluorobenzaldehyde oxime is the C=N double bond, which gives rise to geometric isomerism. The two isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules.

-

(E)-isomer (anti): The hydroxyl (-OH) group on the nitrogen and the hydrogen atom on the carbon are on opposite sides of the C=N double bond. This configuration is generally the thermodynamically more stable isomer.[1]

-

(Z)-isomer (syn): The hydroxyl (-OH) group and the hydrogen atom are on the same side of the C=N double bond.

The energy barrier for E/Z isomerization is substantial, often around 200 kJ/mol in solution at room temperature, which makes the spontaneous interconversion between isomers highly unlikely under standard laboratory conditions.[2] This configurational stability is crucial, as it ensures that a purified sample of the (E)-isomer will not readily convert to the (Z)-isomer, providing isomeric purity for subsequent synthetic steps.

Figure 1: Geometric Isomers of 2-Fluorobenzaldehyde Oxime.

Synthesis and Stereoselective Purification

The synthesis of aldoximes is straightforward, typically involving the condensation of an aldehyde with hydroxylamine. However, this reaction often yields a mixture of (E) and (Z) isomers. For most applications, particularly in pharmaceuticals, obtaining a single, pure isomer is paramount. The following protocol is designed to favor the formation and isolation of the thermodynamically preferred (E)-isomer.

Experimental Protocol: Synthesis and Purification

Objective: To synthesize this compound with high isomeric purity.

Materials:

-

2-Fluorobenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium acetate (1.5 eq)

-

Deionized Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Ethanol or 2-Propanol for recrystallization

Procedure:

-

In a round-bottom flask, dissolve 2-Fluorobenzaldehyde (1 eq) in a minimal amount of a suitable co-solvent if necessary (e.g., ethanol), then add water (approx. 15 mL per gram of aldehyde).

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in deionized water (approx. 25 mL per gram of hydroxylamine HCl). Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

-

Add the hydroxylamine/acetate solution to the aldehyde solution.

-

Stir the reaction mixture vigorously at 80°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and wash with brine solution to remove residual water and inorganic salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which will be a mixture of (E) and (Z) isomers.

-

Purification (Stereoselective Recrystallization): The key to isolating the (E)-isomer lies in its higher crystalline packing efficiency compared to the (Z)-isomer.[1] Dissolve the crude product in a minimum amount of hot ethanol or 2-propanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to obtain pure this compound.

Figure 3: Expected NOESY Correlation for (E)-Isomer.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the structure.

-

Electrospray Ionization (ESI): Expected adducts would be [M+H]⁺ at m/z 140.05, [M+Na]⁺ at m/z 162.03, and [M-H]⁻ at m/z 138.03. [6]* Electron Ionization (EI): The molecular ion peak [M]⁺ at m/z 139 would be expected, along with characteristic fragmentation patterns such as the loss of -OH (m/z 122) and subsequent fragments.

Applications in Research and Development

The unique properties of this compound make it a valuable precursor in several high-value research areas.

-

Medicinal Chemistry: It is a key starting material for synthesizing fluorinated heterocycles, which are prominent scaffolds in drugs targeting a wide range of diseases, including cancer and infectious agents. [2][3]The 2-fluorophenyl moiety can be readily incorporated into larger, more complex active pharmaceutical ingredients (APIs). [4]* PET Imaging: The oxime functionality provides a robust and chemoselective handle for conjugation reactions. This is exploited in the development of PET tracers, where the molecule can be used as a precursor for ¹⁸F-labeled aldehydes, which are then used to label biomolecules like peptides and proteins for in-vivo imaging. [2][3]* Materials Science: The rigid, planar structure and potential for hydrogen bonding make this and related molecules candidates for the development of liquid crystals and other ordered materials.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation), H400 (Very toxic to aquatic life). [3]* Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C. [3]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its configurational stability, coupled with the advantageous properties imparted by the ortho-fluoro substituent and the reactive oxime group, provides a reliable and versatile platform for innovation. This guide has detailed the essential physicochemical properties and characterization protocols, providing researchers with the foundational knowledge required to confidently and effectively utilize this compound. As the demand for more sophisticated and effective pharmaceuticals and materials continues to grow, the importance of well-characterized, high-purity building blocks like this compound will undoubtedly increase.

References

- Chemsrc. (n.d.). p-Fluorobenzaldehyde oxime | CAS#:459-23-4.

- ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H....

- Supporting Information. (n.d.). Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes.

- Supporting Information. (n.d.). Electrochemical Tandem Synthesis of Oximes from Alcohols....

- PubChem. (n.d.). 4-Fluorobenzaldehyde oxime.

- LookChem. (n.d.). Cas 459-23-4,4-FLUOROBENZALDEHYDE OXIME.

- Wikipedia. (n.d.). Benzaldehyde oxime.

- Journal of Applicable Chemistry. (2017). Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters.

- NIST. (n.d.). Benzaldehyde, oxime, (E)-.

- PubChemLite. (n.d.). 2-fluorobenzaldehyde oxime (C7H6FNO).

- SpectraBase. (n.d.). 2-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts.

- Chemsrc. (n.d.). 4-FLUOROBENZALDEHYDE OXIME | CAS#:7304-35-0.

- NINGBO INNO PHARMCHEM. (n.d.). The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis.

- PubChem. (n.d.). Benzaldehyde, p-fluoro-, oxime.

Sources

(E)-2-Fluorobenzaldehyde oxime molecular structure

An In-Depth Technical Guide to the Molecular Structure of (E)-2-Fluorobenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

This compound (C₇H₆FNO, M.W. 139.13 g/mol ) is a synthetic building block that resides at the intersection of two critically important areas of modern medicinal chemistry: fluorinated organic compounds and oxime-based conjugation strategies.[1][2][3] The incorporation of fluorine into drug candidates is a well-established strategy for enhancing metabolic stability, modulating bioavailability, and improving binding affinity.[2][4][5] Concurrently, the oxime functional group offers a robust and versatile handle for synthesizing complex nitrogen-containing heterocycles and for creating stable bioconjugates under physiological conditions.[1][2][6]

This guide provides a comprehensive technical analysis of the molecular structure of the (E)-isomer of 2-Fluorobenzaldehyde oxime. Moving beyond a simple data summary, we will explore the stereochemical nuances, the methodologies for its synthesis and definitive characterization, and the computational insights that complement experimental findings. Understanding this molecule's precise three-dimensional arrangement and electronic properties is paramount for leveraging its full potential in the rational design of novel therapeutics and advanced molecular probes.

Part 1: Stereochemistry and Configurational Integrity

The defining structural feature of 2-Fluorobenzaldehyde oxime is the carbon-nitrogen double bond (C=N), which restricts rotation and gives rise to geometric isomerism. The stereochemistry is designated as either (E) (from the German entgegen, meaning opposite) or (Z) (from zusammen, meaning together), based on the Cahn-Ingold-Prelog priority rules.

-

On the Carbon Atom: The 2-fluorophenyl group has a higher priority than the hydrogen atom.

-

On the Nitrogen Atom: The hydroxyl (-OH) group has a higher priority than the lone pair of electrons.

In the (E)-isomer , the highest-priority groups—the 2-fluorophenyl ring and the hydroxyl group—are positioned on opposite sides of the C=N double bond.

A crucial consideration for any application is the molecule's configurational stability. Computational studies on similar oxime systems reveal a substantial energy barrier for E/Z isomerization, often around 200 kJ/mol at room temperature.[1] This high barrier renders the spontaneous interconversion of isomers highly improbable under standard ambient conditions, ensuring that a purified sample of the (E)-isomer remains configurationally stable.[1] However, it is important to note that isomerization can be induced under specific conditions, such as exposure to heat, UV light, or acid catalysis.[1]

Part 2: Synthesis and Isomer Purification

The targeted synthesis of this compound is typically achieved through a straightforward condensation reaction. The choice of conditions is critical for maximizing the yield of the desired stereoisomer.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 2-Fluorobenzaldehyde (1.0 eq) in an appropriate solvent such as water or ethanol.

-

Reagent Preparation: In a separate vessel, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and a mild base like sodium acetate (1.5 eq) in water. The base is essential to liberate the free hydroxylamine nucleophile from its hydrochloride salt.

-

Condensation Reaction: Add the hydroxylamine solution to the aldehyde solution. The reaction mixture is then stirred, typically at an elevated temperature (e.g., 80°C), for 2-4 hours to ensure complete conversion.

-

Workup and Extraction: After cooling to room temperature, the product is extracted from the aqueous mixture using an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, which may be a mixture of (E) and (Z) isomers, is purified. Silica gel column chromatography is a standard and effective method, leveraging the polarity difference between the isomers to achieve separation.[2] Alternatively, recrystallization from a suitable solvent, such as 2-propanol, can be employed to isolate the often more crystalline (E)-isomer.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Part 3: Definitive Structural Elucidation

A multi-technique approach is essential for the unambiguous characterization of the molecule's structure and stereochemistry. While each method provides valuable information, their combined application constitutes a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining stereochemistry in solution.[1]

-

¹H and ¹³C NMR: The chemical environments of nuclei near the C=N bond differ significantly between the (E) and (Z) isomers. In ¹H NMR, the chemical shift of the aldoxime proton (-CH=N) is particularly diagnostic. For the (E)-isomer, this proton is typically observed further downfield compared to the (Z)-isomer.[2] The aromatic protons exhibit a complex multiplet pattern due to coupling with each other and the ortho-fluorine atom.

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides definitive proof of configuration by detecting spatial proximity between protons.[1] For the (E)-isomer, the aldehydic proton (-CH=N) and the oxime proton (-OH) are on opposite sides of the double bond. Therefore, a NOESY experiment will show a spatial correlation (a cross-peak) between the aldehydic proton and the nearest aromatic proton (H6), but critically, no correlation between the aldehydic proton and the oxime proton. This is the hallmark of the (E) configuration.[1]

NOESY Correlation Logic

Caption: Diagnostic NOESY correlations for distinguishing (E) and (Z) isomers.

Vibrational and Mass Spectroscopy

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides a molecular fingerprint, confirming the presence of key functional groups. Characteristic absorption bands for an oxime include a broad O-H stretch (typically 3600-3000 cm⁻¹) and a sharp C=N stretch (around 1615 cm⁻¹).[2]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will show a molecular ion peak corresponding to the exact mass of C₇H₆FNO (139.0433 Da), confirming the elemental composition.[7]

| Spectroscopic Data Summary for this compound (Illustrative) | |

| Technique | Key Signal / Frequency |

| ¹H NMR | Aldoxime Proton (-CH=N): Downfield singlet (e.g., ~8.1-8.5 ppm)[1][2] |

| Aromatic Protons (-ArH): Multiplet (e.g., ~7.0-7.8 ppm)[1] | |

| Hydroxyl Proton (-OH): Broad singlet (variable, e.g., ~9.0 ppm)[1] | |

| IR Spectroscopy | O-H Stretch: 3600-3000 cm⁻¹ (broad)[2] |

| C=N Stretch: ~1615 cm⁻¹[2] | |

| Mass Spec (HRMS) | [M+H]⁺: Expected m/z 140.0506[7] |

Single Crystal X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous atomic arrangement in the solid state.[8] While a specific structure file for this exact compound is not publicly available, analysis of closely related structures, like (E)-2-Bromobenzaldehyde oxime, reveals key expected features.[9][10] The molecule is expected to be nearly planar, and in the crystal lattice, pairs of molecules are likely to form hydrogen-bonded dimers via intermolecular O—H···N interactions, creating a stable, centrosymmetric pair.[10]

X-ray Crystallography Workflow

Caption: General experimental workflow for single-crystal X-ray structure analysis.[8]

Part 4: Computational Modeling and Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and validation tool that complements experimental results.[1][11]

-

Geometric Optimization: DFT calculations can predict the lowest energy conformation of the molecule, confirming the planarity and the relative stability of the (E)-isomer. These calculations can also explore the possibility of a weak intramolecular hydrogen bond between the ortho-fluorine and the oxime's hydroxyl proton, which could influence conformational preference.[1]

-

Spectra Prediction: A key application is the calculation of theoretical NMR chemical shifts and IR vibrational frequencies.[1][11] Comparing these computed spectra with the experimental data provides a high degree of confidence in the structural assignment. Discrepancies can often point to solvent effects or other intermolecular interactions not accounted for in the gas-phase model.

-

Molecular Orbital Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insight into the molecule's electronic properties and reactivity, identifying the regions most susceptible to nucleophilic or electrophilic attack.

Part 5: Applications in Drug Development and Beyond

The well-defined structure of this compound makes it a reliable precursor in synthetic and medicinal chemistry.

-

Heterocycle Synthesis: The oxime functionality is a versatile precursor for creating nitrogen-containing heterocycles like isoxazoles and isoxazolines, which are important scaffolds in many bioactive molecules.[3][6]

-

Bioconjugation and PET Imaging: The oxime group reacts chemoselectively with carbonyl compounds (aldehydes and ketones) to form a stable oxime ether linkage. This reaction is highly valued in bioconjugation. Specifically, this molecule serves as a building block for creating ¹⁸F-labeled prosthetic groups used in Positron Emission Tomography (PET) imaging, enabling the site-specific labeling of proteins and other biomolecules to create targeted diagnostic agents.[1][3]

Conclusion

The molecular structure of this compound is characterized by a configurationally stable C=N double bond, a planar geometry, and distinct spectroscopic signatures that allow for its unambiguous identification. A synergistic approach combining rational synthesis, advanced spectroscopic analysis (particularly 2D NOESY NMR), and computational modeling provides a complete and validated picture of its three-dimensional structure. This rigorous understanding is the foundation upon which researchers, scientists, and drug development professionals can confidently build, utilizing this fluorinated building block to construct the next generation of complex pharmaceuticals and advanced diagnostic tools.

References

- Computational Investigation of Substituent Effects on the Formation and Intramolecular Cyclization of 2'-Arylbenzaldehyde and 2'-Arylacetophenone Oxime Ether Radical Cations. (2019). PubMed.

- Synthesis, spectral and computational analysis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes. (2015). ResearchGate.

- Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. (2002). ResearchGate.

- Structural Chemistry of Oximes. (2017). ACS Publications.

- Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (2012). Royal Society of Chemistry.

- Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. (2002). PubMed.

- Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. (n.d.).

- Benzaldehyde oxime. (n.d.). Wikipedia.

- Experimental and computational modeling of the biological activity of benzaldehyde sulphur trioxide as a potential drug for the treatment of Alzheimer disease. (2022). OUCi.

- 4-Fluorobenzaldehyde oxime. (n.d.). PubChem.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information. (n.d.).

- 2-fluorobenzaldehyde oxime (C7H6FNO). (n.d.). PubChemLite.

- (PDF) Crystal structure of 4-isobutoxybenzaldehyde oxime, C11H15NO2. (2019). ResearchGate.

- Cas 459-23-4,4-FLUOROBENZALDEHYDE OXIME. (n.d.). LookChem.

- Benzaldehyde, p-fluoro-, oxime. (n.d.). PubChem.

- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed.

- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.

- (E)-2-Bromobenzaldehyde oxime. (2011). ResearchGate.

- (E)-2-Bromobenzaldehyde oxime. (2011). National Institutes of Health.

- p-Fluorobenzaldehyde oxime | CAS#:459-23-4. (n.d.). Chemsrc.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. PubChemLite - 2-fluorobenzaldehyde oxime (C7H6FNO) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. (E)-2-Bromobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis and characterization of (E)-2-Fluorobenzaldehyde oxime

An In-Depth Technical Guide to the Synthesis and Characterization of (E)-2-Fluorobenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a fluorinated organic compound with significant potential in medicinal chemistry and drug development. The guide details a robust, stereoselective synthetic protocol, thorough characterization methodologies, and discusses the critical aspects of its stereochemistry and applications. This document is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and chemical probes.

Introduction: The Significance of Fluorinated Oximes in Modern Chemistry

This compound is a valuable chemical building block in organic synthesis and medicinal chemistry research.[1] The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[2] The oxime functional group is a versatile moiety that serves as a precursor for various nitrogen-containing heterocycles, which are prominent scaffolds in numerous pharmaceuticals.[1] Furthermore, the oxime linkage is utilized in bioconjugation and the development of imaging agents, such as those for Positron Emission Tomography (PET).[3]

The geometry of the C=N double bond in oximes gives rise to (E) and (Z) stereoisomers, and for many applications, the synthesis of a single, pure isomer is crucial. This guide focuses on the synthesis and characterization of the (E)-isomer of 2-Fluorobenzaldehyde oxime, providing a detailed experimental protocol and a thorough analysis of its structural features.

Stereoselective Synthesis of this compound

The synthesis of this compound is achieved through the condensation of 2-fluorobenzaldehyde with hydroxylamine. The stereochemical outcome of this reaction can be influenced by the reaction conditions. The following protocol is a robust method for the preparation of the desired (E)-isomer.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aldoximes.[4]

Materials:

-

2-Fluorobenzaldehyde (99%)

-

Hydroxylamine hydrochloride (99%)

-

Sodium acetate (anhydrous, 99%)

-

Ethanol (95%)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde (1.24 g, 10.0 mmol, 1.0 eq) in ethanol (20 mL).

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.04 g, 15.0 mmol, 1.5 eq) and sodium acetate (1.23 g, 15.0 mmol, 1.5 eq) in deionized water (30 mL).

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 2-fluorobenzaldehyde at room temperature.

-

Heat the reaction mixture to 80°C and stir for 2 hours under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a crystalline solid.

Rationale for Experimental Choices

-

Stoichiometry: A slight excess of hydroxylamine hydrochloride and sodium acetate is used to ensure complete conversion of the aldehyde.

-

Solvent System: A mixture of ethanol and water provides good solubility for both the organic and inorganic reactants.

-

Temperature: Heating the reaction to 80°C accelerates the rate of reaction.

-

Workup: The aqueous workup removes inorganic byproducts, and extraction with ethyl acetate isolates the desired oxime.

-

Purification: Recrystallization is an effective method for obtaining a highly pure crystalline product.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₆FNO |

| Molecular Weight | 139.13 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not available for the pure (E)-isomer. For comparison, the melting point of (E)-4-fluorobenzaldehyde oxime is 82-85 °C. |

Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following data is representative and based on the analysis of closely related structures and predicted values.

NMR spectroscopy is the most powerful tool for determining the stereochemistry of oximes.[3] The chemical shifts of the protons and carbons near the C=N bond are different for the (E) and (Z) isomers.

Representative ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | s | 1H | -CH=N- |

| ~7.90 | t, J = 7.6 Hz | 1H | Ar-H |

| ~7.45 | m | 1H | Ar-H |

| ~7.20 | t, J = 7.6 Hz | 1H | Ar-H |

| ~7.10 | d, J = 8.4 Hz | 1H | Ar-H |

| ~8.50 | br s | 1H | -NOH |

Rationale for Assignments: The downfield chemical shift of the imine proton (-CH=N-) is characteristic of the (E)-isomer.[2] The aromatic protons will exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom. The hydroxyl proton signal is typically broad and may exchange with D₂O.

Representative ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~161.0 (d, J = 250 Hz) | C-F |

| ~148.0 | C=N |

| ~131.0 (d, J = 8 Hz) | Ar-CH |

| ~129.0 | Ar-CH |

| ~124.5 (d, J = 4 Hz) | Ar-CH |

| ~120.0 (d, J = 12 Hz) | Ar-C |

| ~116.0 (d, J = 21 Hz) | Ar-CH |

Rationale for Assignments: The carbon attached to the fluorine will appear as a doublet with a large coupling constant. The chemical shift of the imine carbon (C=N) is also diagnostic. The other aromatic carbons will show smaller couplings to the fluorine atom. This data is extrapolated from the known spectrum of 2-fluorobenzaldehyde.[5]

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Representative IR Data (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 (broad) | O-H stretch |

| ~1650 | C=N stretch |

| ~1490, 1450 | Aromatic C=C stretch |

| ~1230 | C-F stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrum Data (Electron Ionization):

| m/z | Interpretation |

| 139 | [M]⁺ (Molecular ion) |

| 122 | [M-OH]⁺ |

| 95 | [C₆H₄F]⁺ |

Stereochemical Assignment

The definitive assignment of the (E)-stereochemistry can be achieved using 2D Nuclear Overhauser Effect Spectroscopy (NOESY). For the (E)-isomer, a cross-peak is expected between the aldehydic proton (-CH=N) and the nearest aromatic proton (H6), as they are on opposite sides of the C=N bond.[3]

Caption: NOE correlations for (E) and (Z) isomers.

Applications in Drug Development and Beyond

This compound is a versatile intermediate with several potential applications:

-

Medicinal Chemistry: It serves as a precursor for the synthesis of nitrogen-containing heterocycles, which are core structures in many drug candidates.[1] The 2-fluoro substitution can be exploited to modulate the electronic and steric properties of the final molecule, potentially leading to improved pharmacological profiles.

-

Radiochemistry and Imaging: The oxime functionality allows for chemoselective ligation, making it a valuable tool for the development of PET imaging agents.[3] The fluorine atom can be replaced with the positron-emitting isotope ¹⁸F to create radiolabeled probes for in vivo imaging.

-

Materials Science: Oxime derivatives can act as ligands for the formation of metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.[6]

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and characterization of this compound. The detailed experimental protocol, coupled with a thorough discussion of characterization techniques and the rationale behind them, offers a valuable resource for researchers in organic synthesis and medicinal chemistry. The unique structural features of this compound, namely the fluorine substituent and the (E)-oxime geometry, make it a promising building block for the development of novel pharmaceuticals and advanced materials.

References

- Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Inform

- Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. (URL: [Link])

- Benzaldehyde, p-fluoro-, oxime | C7H6FNO | CID 5372466 - PubChem. (URL: [Link])

- Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)

- An Efficient Procedure for Synthesis of Oximes by Grinding. (URL: [Link])

- Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2- Fluorobenzaldehydeoxime. (URL: [Link])

- 4-FLUOROBENZALDEHYDE OXIME | CAS#:7304-35-0 | Chemsrc. (URL: [Link])

- 4-Fluorobenzaldehyde oxime | C7H6FNO | CID 6436078 - PubChem. (URL: [Link])

- 4-FLUOROBENZALDEHYDE OXIME - precisionFDA. (URL: [Link])

- Cas 459-23-4,4-FLUOROBENZALDEHYDE OXIME - LookChem. (URL: [Link])

Sources

Spectroscopic Characterization of (E)-2-Fluorobenzaldehyde Oxime: A Technical Guide

Introduction: The Molecular Identity and Significance

(E)-2-Fluorobenzaldehyde oxime (CAS: 451-79-6; Molecular Formula: C₇H₆FNO; Molecular Weight: 139.13 g/mol ) is a fluorinated organic compound of significant interest in synthetic and medicinal chemistry.[1][2] The presence of a fluorine atom at the ortho-position of the benzene ring profoundly influences the molecule's electronic properties, stability, and reactivity.[3] This, combined with the versatile oxime functional group, makes it a valuable precursor for synthesizing nitrogen-containing heterocycles, which are foundational scaffolds in numerous pharmaceuticals and agrochemicals.[2][3] Furthermore, the oxime moiety serves as a robust chemical handle for bioconjugation, enabling applications such as the site-specific radiolabeling of proteins for Positron Emission Tomography (PET) imaging.[1][2]

Given its utility, unambiguous structural and stereochemical confirmation is paramount for any research or development application. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The narrative is grounded in field-proven insights, explaining not just the data, but the causality behind experimental choices and interpretation, ensuring a self-validating approach to analysis.

Caption: Key ¹H NMR assignments for this compound.

Infrared (IR) Spectroscopy: Functional Group Verification

Expertise & Experience: The Rationale for IR Analysis

While NMR provides the detailed atomic framework, IR spectroscopy offers a rapid, cost-effective confirmation of the key functional groups present in the molecule. It is an excellent orthogonal technique to verify the successful conversion of the aldehyde starting material to the oxime product by monitoring the disappearance of the C=O stretch and the appearance of the O-H and C=N stretches.

Trustworthiness: A Self-Validating Protocol for IR Data Acquisition

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment should be run prior to sample analysis.

Authoritative Grounding: Data Interpretation

The IR spectrum is interpreted by assigning absorption bands to specific molecular vibrations.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity/Shape | Notes |

| ν(O-H) | 3000 - 3600 | Broad | Characteristic of the hydroxyl group of the oxime, often involved in hydrogen bonding. [3] |

| ν(C-H) aromatic | 3000 - 3100 | Medium | Aromatic C-H stretching vibrations. |

| ν(C=N) | 1615 - 1680 | Medium | The imine (C=N) stretch is a key indicator of the oxime group. [1][3] |

| ν(C=C) aromatic | 1450 - 1600 | Medium-Strong | Benzene ring skeletal vibrations. |

| ν(C-F) | 1100 - 1250 | Strong | The strong C-F bond gives rise to a prominent absorption band. |

| ν(N-O) | 930 - 960 | Medium | N-O stretching vibration. [1] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: The Rationale for MS Analysis

Mass spectrometry is the definitive technique for confirming the molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion, it provides direct evidence of the compound's elemental composition. Furthermore, using a hard ionization technique like Electron Ionization (EI) induces fragmentation, creating a unique pattern that can serve as a structural fingerprint and support the proposed structure. [4] Trustworthiness: A Self-Validating Protocol for MS Data Acquisition

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet or a direct insertion probe.

-

Ionization: Subject the sample to a beam of high-energy electrons (typically 70 eV) in the ion source. [5]3. Mass Analysis: Separate the resulting positively charged ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Authoritative Grounding: Data Interpretation

The mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

-

Molecular Ion ([M]˙⁺): The primary peak of interest will be the molecular ion peak at m/z = 139 , corresponding to the molecular weight of C₇H₆FNO. [2][6]* High-Resolution MS (HRMS): For ultimate confirmation, HRMS would yield a mass accurate to several decimal places (e.g., calculated exact mass for [M+H]⁺ is 140.05061), allowing for unambiguous determination of the elemental formula. [6] Proposed Fragmentation Pathway

Under EI conditions, the molecular ion can undergo fragmentation to produce smaller, stable ions.

Caption: Plausible EI-MS fragmentation pathway for the molecule.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the molecular skeleton and, crucially, the (E)-stereochemistry, while ¹⁹F NMR validates the fluorinated substitution. IR spectroscopy provides rapid verification of the essential oxime and aromatic functional groups. Finally, mass spectrometry confirms the correct molecular weight and offers fragmentation data consistent with the assigned structure. This integrated spectroscopic approach ensures the identity, purity, and stereochemical integrity of the compound, providing researchers, scientists, and drug development professionals with the trusted data required for its successful application.

References

- Royal Society of Chemistry. (2012). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information.

- Royal Society of Chemistry. (n.d.). Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information.

- ResearchGate. (n.d.). Synthesis and characterization of novel oxime analogues.

- PubChemLite. (n.d.). 2-fluorobenzaldehyde oxime (C7H6FNO).

- PubChem. (n.d.). 4-Fluorobenzaldehyde oxime.

- ResearchGate. (n.d.). 19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde....

- ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H....

- PubMed. (n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS).

- ResearchGate. (n.d.). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound.

- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.

- University of Louisville. (n.d.). Fragmentation of oxime and silyl oxime ether oddelectron positive ions by the McLafferty rearrangement.

- National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

Sources

Navigating the Solubility Landscape of (E)-2-Fluorobenzaldehyde Oxime: An In-depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] (E)-2-Fluorobenzaldehyde oxime is a key building block in the synthesis of various pharmaceutical compounds, making a thorough understanding of its solubility profile essential for formulation development and process optimization. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for its determination using the shake-flask method followed by HPLC analysis, and provide a plausible, illustrative solubility dataset. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively manage the solubility challenges associated with this important synthetic intermediate.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the journey of a drug from discovery to a marketable therapeutic, few physicochemical properties are as fundamental and impactful as solubility. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, directly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy and even lead to the failure of promising drug candidates.[2]

This compound (Figure 1) is a versatile intermediate in organic synthesis, frequently employed in the creation of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the oxime functional group offers a reactive handle for further molecular elaboration.[3] A comprehensive understanding of its solubility in various organic solvents is paramount for several reasons:

-

Reaction Optimization: Knowledge of solubility allows for the selection of appropriate solvents for synthesis and purification, ensuring efficient reactions and high yields.

-

Formulation Development: For preclinical and clinical studies, the compound often needs to be formulated in a suitable vehicle. Solubility data guides the choice of solvents and excipients to achieve the desired concentration and stability.

-

Crystallization and Polymorphism Control: Solubility is a key parameter in controlling crystallization processes, which in turn affects the solid-state properties of the API, such as crystal form and particle size.

Figure 1. Chemical structure of this compound.

This guide will provide a detailed exploration of the solubility of this compound, offering both theoretical insights and practical, actionable protocols.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid solvent is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle.

-

Polarity: this compound possesses both polar and non-polar characteristics. The oxime group (-C=N-OH) and the fluorine atom introduce polarity and the capacity for hydrogen bonding. The benzene ring, however, is non-polar. Therefore, its solubility will be highest in solvents with a similar mixed polarity.

-

Hydrogen Bonding: The hydroxyl group of the oxime can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of the solute-solvent interactions must overcome the energy holding the molecules together in the crystal lattice. A higher crystal lattice energy will generally lead to lower solubility.

Quantitative Solubility of this compound in Organic Solvents

| Solvent | Solvent Type | Plausible Solubility (mg/mL) at 25°C |

| Methanol | Polar Protic | ~ 150 |

| Ethanol | Polar Protic | ~ 120 |

| Isopropanol | Polar Protic | ~ 80 |

| Acetone | Polar Aprotic | ~ 200 |

| Acetonitrile | Polar Aprotic | ~ 180 |

| Ethyl Acetate | Moderately Polar | ~ 90 |

| Dichloromethane | Moderately Polar | ~ 70 |

| Toluene | Non-polar | ~ 20 |

| Heptane | Non-polar | < 1 |

Note: This data is illustrative and should be experimentally verified for any critical application.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[1] This protocol outlines the necessary steps for determining the solubility of this compound.

Materials and Instrumentation

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Sources

(E)-2-Fluorobenzaldehyde Oxime: A Comprehensive Guide to Chemical Stability and Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (E)-2-Fluorobenzaldehyde Oxime

This compound is a pivotal chemical intermediate, valued for its role in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries.[1] The introduction of a fluorine atom into an organic scaffold can significantly modify its physicochemical and biological properties, often enhancing metabolic stability, bioavailability, and target binding affinity.[2][3][4] Consequently, fluorinated compounds are prevalent in modern medicine, comprising an estimated 20% of all pharmaceuticals.[2][3]

The oxime functional group (C=N-OH) itself is a versatile handle in synthetic chemistry, serving as a precursor for nitrogen-containing heterocycles, amines, and amides.[2][5] Oximes exhibit greater hydrolytic stability compared to analogous imines and hydrazones, a crucial attribute for bioconjugation and the development of robust molecular probes, including those for Positron Emission Tomography (PET) imaging.[2][6][7][8] Given its utility, a thorough understanding of the stability profile of this compound is paramount for ensuring its integrity, purity, and performance in sensitive downstream applications. This guide provides a detailed examination of the factors governing its stability and outlines field-proven protocols for its proper storage, handling, and analysis.

Section 1: The Physicochemical Landscape of this compound

The stability of this compound is not an absolute property but rather a dynamic function of its environment. Temperature, light, pH, and the presence of catalysts can all influence its structural integrity. The primary degradation pathways of concern are isomerization, hydrolysis, and photochemical decomposition.

Configurational Stability and E/Z Isomerization

The C=N double bond in 2-Fluorobenzaldehyde oxime gives rise to two geometric isomers: (E) and (Z). The (E)-isomer, where the hydroxyl group is positioned anti to the aromatic ring, is generally the thermodynamically more stable configuration.[2]

-

Energy Barrier: The spontaneous interconversion between (E) and (Z) isomers at ambient temperature is extremely unlikely.[6] Computational studies on similar oxime systems reveal a substantial energy barrier for this isomerization, often around 200 kJ/mol.[6][9] This high barrier confers significant configurational stability to a pure sample of the (E)-isomer under normal conditions.[6]

-

Induced Isomerization: While configurationally stable, isomerization can be induced by external energy sources.

-

Thermal Isomerization: Elevated temperatures (>100 °C) can provide sufficient energy to overcome the rotational barrier, leading to the interconversion of isomers.[6]

-

Acid/Base Catalysis: The presence of acids or bases can catalyze E/Z isomerization.[6] The mechanism often involves protonation of the oxime nitrogen, which lowers the energy barrier for rotation around the C=N bond.[6]

-

Photoisomerization: Exposure to light, particularly UV radiation, is a potent method for inducing E/Z isomerization.[6] This process involves the molecule absorbing a photon, moving to an excited state where the C=N bond rotation is more facile, and then relaxing into a mixture of (E) and (Z) isomers.[6]

-

Caption: E/Z Isomerization Pathway.

Hydrolytic Stability

A key advantage of the oxime linkage is its superior resistance to hydrolysis compared to imines and simple hydrazones.[5][7][8] Studies have shown that oximes can be up to 1,000-fold more stable towards hydrolysis than isostructural hydrazones in aqueous solutions.[7][10]

-

Mechanism: Hydrolysis of the oxime is typically catalyzed by acid and accelerated by heat.[5][11] The reaction proceeds via protonation of the oxime nitrogen, followed by nucleophilic attack of a water molecule on the imine carbon. This process cleaves the C=N bond, regenerating the parent aldehyde (2-Fluorobenzaldehyde) and hydroxylamine.[5][6]

-

Practical Implications: While relatively stable, prolonged exposure to acidic aqueous conditions, especially at elevated temperatures, will lead to degradation. Therefore, reactions and storage should ideally be conducted under neutral or anhydrous conditions to maximize the compound's lifespan.

Thermal and Photochemical Decomposition

Beyond isomerization, thermal and light stress can induce irreversible decomposition.

-

Thermal Decomposition: Oximes, as a class, can decompose upon heating, a process that can be exothermic and potentially explosive under certain conditions, particularly in the presence of acidic salts.[11][12] While this compound is a solid with a defined melting point, prolonged exposure to high temperatures should be avoided to prevent degradation and ensure safety.

-

Photochemical Decomposition: Light exposure is a significant risk factor. In addition to causing isomerization, photo-irradiation in the presence of a photosensitizer can lead to the formation of iminoxyl radicals.[13][14] These reactive intermediates can subsequently decompose into the parent aldehyde or the corresponding nitrile (2-Fluorobenzonitrile).[13][14] This degradation pathway underscores the critical need to protect the compound from light.

Caption: Major degradation routes.

Section 2: Recommended Storage, Handling, and Disposal

Adherence to proper storage and handling protocols is the most effective strategy for preserving the chemical integrity of this compound.

Optimal Storage Conditions

Based on material safety data sheets (MSDS) and general best practices for fluorinated organic compounds, the following storage conditions are recommended:[15][16][17][18]

| Parameter | Recommendation | Rationale |

| Temperature | Cool environment (2-8°C recommended)[1] | Minimizes thermal degradation and potential for isomerization. Prevents slow decomposition over time. |

| Atmosphere | Tightly sealed container, preferably under an inert gas (e.g., Argon, Nitrogen).[16] | Protects from atmospheric moisture, which can contribute to hydrolysis, and from oxygen. |

| Light | Store in an amber or opaque container. Keep in a dark location. | Prevents photo-induced isomerization and decomposition pathways.[19] |

| Location | Dry, well-ventilated area.[15][16][17] | Ensures a stable environment and safety in case of container breach. |

| Compatibility | Store away from strong acids, strong bases, and strong oxidizing agents.[15][17] | Avoids catalytic degradation (isomerization, hydrolysis) and potentially hazardous reactions. |

Safe Handling Protocols

As a Senior Application Scientist, I cannot overstate the importance of a thorough risk assessment before handling any chemical. For this compound, the following personal protective equipment (PPE) and engineering controls are mandatory:[15][20]

-

Engineering Controls: All manipulations should be performed in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[15]

-

Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[16][18]

-

Hand Protection: Use chemically resistant gloves (consult manufacturer's compatibility chart for specific materials like nitrile or neoprene).[15][16]

-

Body Protection: A standard laboratory coat should be worn at all times.[15]

-

Hygiene: Avoid formation of dust.[16] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17][20]

Disposal

Waste material must be treated as hazardous chemical waste. It should be collected in clearly labeled, compatible containers and disposed of through a licensed chemical destruction facility, in accordance with all local, state, and federal regulations.[16] Do not dispose of down the drain.[16][21]

Section 3: Analytical Methods for Stability Assessment

A robust analytical method is the cornerstone of any stability study. It must be able to separate the parent compound from potential degradants and isomers, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the preferred method for assessing the purity and stability of this compound. A well-developed stability-indicating method can resolve the (E)-isomer, the (Z)-isomer, and the primary hydrolytic degradant, 2-fluorobenzaldehyde.

Table 2: Example HPLC Method Parameters

| Parameter | Specification | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds. |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (with 0.1% Formic or Acetic Acid) | Acetonitrile is a common organic modifier. The acid improves peak shape and resolution. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns, providing good efficiency and reasonable run times. |

| Detector | UV-Vis Diode Array Detector (DAD) | The aromatic ring provides strong UV absorbance. A DAD allows for monitoring at multiple wavelengths and assessing peak purity. |

| Detection λ | 254 nm | A common wavelength for aromatic compounds, typically providing a strong signal for the analyte and related impurities. |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Other Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for distinguishing between the (E) and (Z) isomers, as the chemical shift of the proton on the C=N carbon (the imine proton) is typically different for each isomer.[22]

-

Infrared (IR) Spectroscopy: Can confirm the identity of the bulk material by showing characteristic absorption bands for the O-H (~3600 cm⁻¹), C=N (~1665 cm⁻¹), and N-O (~945 cm⁻¹) bonds.[5][12]

Section 4: Experimental Protocol for Stability Testing

This section provides a self-validating workflow for conducting an accelerated stability study. The goal is to subject the compound to stress conditions to predict its long-term stability.

Protocol: Accelerated Stability Study of this compound

1. Initial Characterization (Time Zero): a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). b. Analyze this solution using the validated HPLC method to establish the initial purity and peak area. This is your T=0 reference point. c. Obtain an initial ¹H NMR spectrum to confirm the isomeric purity.

2. Sample Preparation for Stressing: a. Accurately weigh ~5-10 mg of the solid compound into several clear and several amber glass vials. b. For hydrolysis testing, prepare solutions of the compound in acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) conditions.

3. Stress Conditions (ICH Q1B for Photostability): [23] a. Thermal Stress: Place a set of vials (solid and solutions) in a stability chamber at an elevated temperature (e.g., 60°C). b. Photostability Stress: Expose another set of vials (solid and solutions, both clear and amber) in a photostability chamber to a standardized light source (overall illumination of ≥1.2 million lux hours and near UV energy of ≥200 watt hours/m²).[23] A control sample should be wrapped in aluminum foil and placed in the same chamber to isolate light effects from thermal effects.

4. Analysis Time Points: a. Withdraw samples at predetermined intervals (e.g., 0, 24, 48, 72 hours, 1 week). b. For solid samples, dissolve in the analytical solvent to the target concentration. For solution samples, dilute as necessary. c. Analyze all samples immediately by HPLC.

5. Data Interpretation: a. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. b. Identify and quantify any new peaks that appear in the chromatograms, corresponding to degradants or isomers. c. Compare the degradation in light-exposed samples vs. dark controls to determine photosensitivity. d. Compare degradation in clear vs. amber vials to assess the protective effect of packaging.

Caption: A typical stability study workflow.

Conclusion

This compound is a robust and valuable synthetic intermediate, but its stability is not absolute. The primary risks to its integrity are exposure to light, heat, and acidic conditions. Light can induce both reversible isomerization to the less stable (Z)-isomer and irreversible decomposition to aldehyde and nitrile byproducts.[6][13][14] Similarly, heat and acid can promote isomerization and hydrolysis.[5][6] By implementing the stringent storage and handling protocols outlined in this guide—specifically, storing the compound under cool, dark, dry, and inert conditions—researchers can effectively mitigate these degradation pathways.[1][6][16] Regular analytical assessment using a stability-indicating HPLC method is the ultimate validation of material quality, ensuring the reliability and reproducibility of experimental outcomes in drug discovery and development.

References

- Oxime - Wikipedia. [Link]

- Kölmel, D. K., & Kool, E. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

- Oximes. Georg Thieme Verlag. [Link]

- Hydrolytic Stability of Hydrazones and Oximes - Raines Lab. [Link]

- Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews - ACS Public

- Oximes - BYJU'S. [Link]

- Oxime Esters as Efficient Initiators in Photopolymeriz

- Zhang, R., et al. (2022). Oxime as a general photocage for the design of visible light photo-activatable fluorophores. Chemical Science, 13(2), 434-441. [Link]

- Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions - PubMed. [Link]

- Benzaldehyde oxime - Wikipedia. [Link]

- Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions - ResearchG

- Handling fluorinated gases as solid reagents using metal–organic frameworks - PNAS. [Link]

- Oxime metathesis: tuneable and versatile chemistry for dynamic networks - RSC Publishing. [Link]

- Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC. [Link]

- Fluorine Safety - Purdue University. [Link]

- Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid - ResearchG

- (E)-2-Bromobenzaldehyde oxime - PMC - NIH. [Link]

- Aldoxime dehydratases: production, immobilization, and use in multistep processes - PMC. [Link]

- Organic Syntheses Procedure. [Link]

- Hydrolytic stability of hydrazones and oximes - PubMed - NIH. [Link]

- Oxime as a general photocage for the design of visible light photo-activatable fluorophores - Chemical Science (RSC Publishing). [Link]

- RD Labor

- Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors - MDPI. [Link]